2-Butyl-5-ethynylthiophene
CAS No.:
Cat. No.: VC18731596
Molecular Formula: C10H12S
Molecular Weight: 164.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12S |
|---|---|
| Molecular Weight | 164.27 g/mol |
| IUPAC Name | 2-butyl-5-ethynylthiophene |
| Standard InChI | InChI=1S/C10H12S/c1-3-5-6-10-8-7-9(4-2)11-10/h2,7-8H,3,5-6H2,1H3 |
| Standard InChI Key | ASDFCMZYDDBYBQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=C(S1)C#C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-butyl-5-ethynylthiophene combines a five-membered thiophene ring with a butyl chain and an ethynyl group, creating a balance between aromaticity and structural flexibility. The IUPAC name for this compound is 2-butyl-5-ethynylthiophene, with the following key identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂S |
| Molecular Weight | 164.27 g/mol |
| InChI | InChI=1S/C10H12S/c1-3-5-6-10-8-7-9(4-2)11-10/h2,7-8H,3,5-6H2,1H3 |
| Canonical SMILES | CCCCC1=CC=C(S1)C#C |
The butyl group enhances solubility in organic solvents, facilitating polymer processing, while the ethynyl moiety introduces sp-hybridized carbon atoms that promote π-conjugation. This structural duality underpins the compound’s utility in electronic materials.
Synthesis and Optimization Strategies
Palladium-Catalyzed Cross-Coupling
The primary synthesis route involves a palladium-catalyzed Sonogashira coupling between 2,5-dibromothiophene derivatives and terminal alkynes. For example, reacting 2-bromo-5-iodothiophene with ethynyltrimethylsilane in the presence of Pd(PPh₃)₄ and CuI yields the ethynyl-substituted intermediate. Subsequent deprotection using tetrabutylammonium fluoride (TBAF) generates the free ethynyl group.
Key Reaction Conditions:
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Catalyst: Pd(PPh₃)₄ (2–5 mol%)
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Base: Triethylamine or diisopropylamine
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
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Temperature: 60–80°C
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Yield: 70–85%
Alternative Approaches
Applications in Materials Science
Conjugated Polymers for Organic Electronics
2-Butyl-5-ethynylthiophene serves as a monomer in poly(thiophene-ethynylene) copolymers. The ethynyl group enables linear chain extension, while the butyl side chain prevents aggregation and improves solubility. These polymers exhibit:
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Bandgap Tunability: 1.8–2.4 eV, adjustable via backbone modification.
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Charge Carrier Mobility: Up to 0.1 cm²/V·s in field-effect transistors (FETs).
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Photovoltaic Efficiency: 4–6% in bulk heterojunction solar cells when blended with PC₇₁BM.
Hypercross-Linked Organic Solids
Thermal or photochemical polymerization of 2-butyl-5-ethynylthiophene produces diacetylenic networks with exceptional thermal stability (>400°C) and microporosity (surface area: 600–800 m²/g). These materials are explored for gas storage (e.g., H₂ adsorption at 1.5 wt%) and catalytic supports.
Research Findings and Mechanistic Insights
Electronic Structure Analysis
Density functional theory (DFT) calculations reveal that the ethynyl group lowers the HOMO-LUMO gap by 0.3–0.5 eV compared to unsubstituted thiophene. This enhancement arises from conjugative interactions between the ethynyl π-system and the thiophene ring, facilitating charge transport.
Thermal and Mechanical Properties
Polymers derived from 2-butyl-5-ethynylthiophene demonstrate:
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Glass Transition Temperature (Tg): 120–150°C
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Young’s Modulus: 1.2–1.8 GPa
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Thermal Degradation Onset: 280–300°C in nitrogen atmosphere.
Future Perspectives and Challenges
Scalability of Synthesis
Current methods rely on costly palladium catalysts, prompting research into iron- or nickel-based alternatives to reduce production costs. Recent advances in electrochemical coupling show promise for solvent-free synthesis.
Advanced Device Integration
Future studies should explore:
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Ternary Solar Cells: Incorporating 2-butyl-5-ethynylthiophene-based polymers with non-fullerene acceptors.
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Flexible Electronics: Leveraging its mechanical robustness for wearable sensors.
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